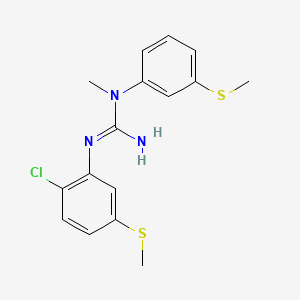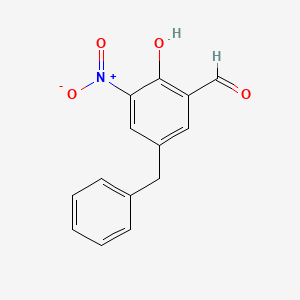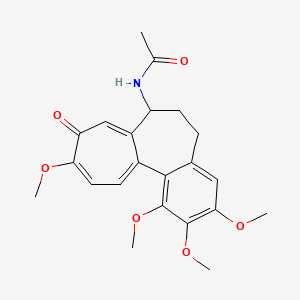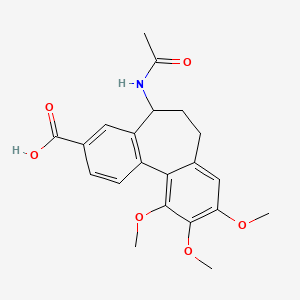
CVT-2759
Overview
Description
Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of triphenylmethyl chloride for the protection of the 5’-hydroxyl group, followed by esterification and subsequent deprotection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) involves its interaction with adenosine receptors, which are G protein-coupled receptors. These receptors mediate various physiological effects, including vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release . The compound’s effects are primarily mediated through the activation of A1, A2A, A2B, and A3 adenosine receptors .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound, involved in numerous biochemical processes.
Cordycepin: A nucleoside analog with similar structural features but lacking the 3’-hydroxyl group.
Ethyl carbamate: A related compound used in various industrial applications.
Uniqueness
Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications enhance its stability and bioavailability compared to adenosine and other similar compounds .
Properties
CAS No. |
342419-10-7 |
|---|---|
Molecular Formula |
C17H24N6O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolan-2-yl]methyl N-ethylcarbamate |
InChI |
InChI=1S/C17H24N6O6/c1-2-18-17(26)28-6-10-12(24)13(25)16(29-10)23-8-21-11-14(19-7-20-15(11)23)22-9-3-4-27-5-9/h7-10,12-13,16,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)/t9-,10-,12-,13-,16-/m1/s1 |
InChI Key |
OBAAIGREYDUOHX-ZGOQAQPGSA-N |
SMILES |
CCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCOC4)O)O |
Isomeric SMILES |
CCNC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N[C@@H]4CCOC4)O)O |
Canonical SMILES |
CCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCOC4)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(((5-(6-(oxolan-3-yl)amino)purin-9-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)-N-methylcarboxamide CVT 2759 CVT-2759 CVT2759 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















